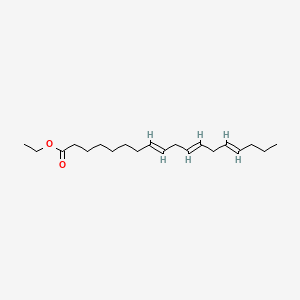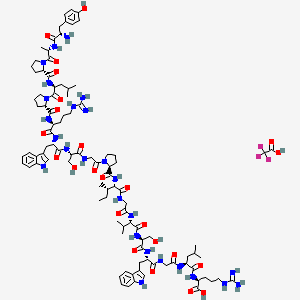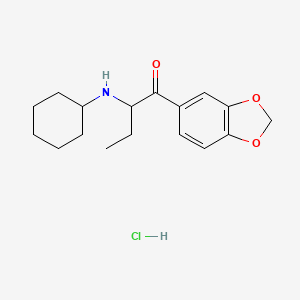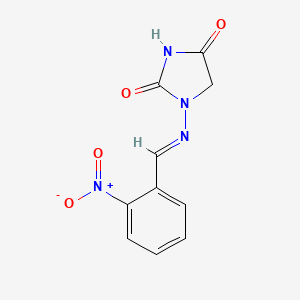![molecular formula C14H16BrN3O3 B10829084 methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is a synthetic compound that belongs to the class of indazole derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Bromination: The indazole core is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Coupling with Amino Acid Derivative: The brominated indazole is coupled with an amino acid derivative, such as 3-methylbutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Substituted indazole derivatives with various functional groups at the 5-position.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(5-fluoro-1H-indazole-3-carbonyl)amino]-3-methylbutanoate: Similar structure with a fluorine atom instead of bromine.
Methyl 2-[(5-chloro-1H-indazole-3-carbonyl)amino]-3-methylbutanoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its fluorine or chlorine analogs . This uniqueness makes it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C14H16BrN3O3 |
|---|---|
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
RXTFXWHQSYFULF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


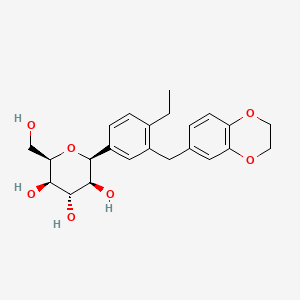
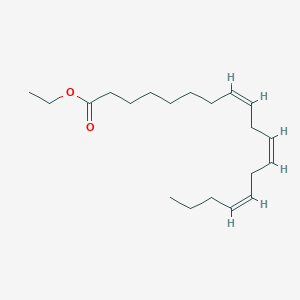
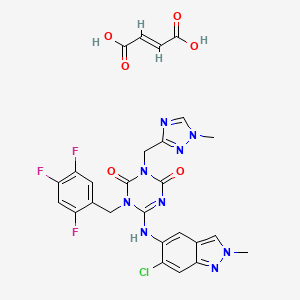
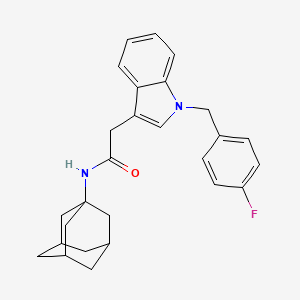
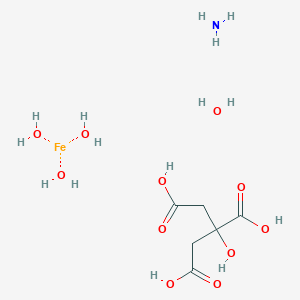
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
